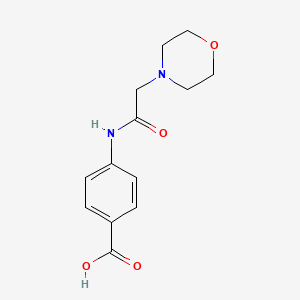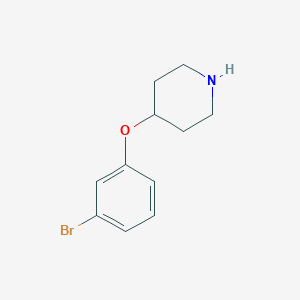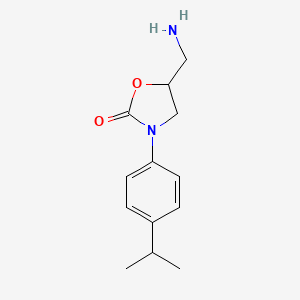![molecular formula C14H19NO4S B7842492 {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)
{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid is an organic compound that features a piperidine ring substituted with a sulfonyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Sulfonylation: The piperidine ring is then sulfonylated using 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: 3-methylbenzenesulfonylpiperidin-3-ylcarboxylic acid.
Reduction: 3-methylbenzenesulfanyl-piperidin-3-ylacetic acid.
Substitution: Esters or amides of this compound.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
- Investigated for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a precursor for the synthesis of agrochemicals or other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid in biological systems is not fully understood but is believed to involve interactions with specific enzymes or receptors. The sulfonyl group may play a role in binding to active sites, while the piperidine ring provides structural rigidity and specificity.
Comparación Con Compuestos Similares
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid: Similar structure but with a different position of the methyl group on the phenyl ring.
{1-[(3-Chlorophenyl)sulfonyl]piperidin-3-yl}acetic acid: Contains a chlorine substituent instead of a methyl group.
Uniqueness:
- The presence of the 3-methylphenyl group provides unique steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets.
- The combination of the sulfonyl and acetic acid groups offers a versatile platform for further chemical modifications and applications.
This detailed overview provides a comprehensive understanding of {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-[1-(3-methylphenyl)sulfonylpiperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-4-2-6-13(8-11)20(18,19)15-7-3-5-12(10-15)9-14(16)17/h2,4,6,8,12H,3,5,7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKBGQNDLOCPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B7842413.png)


![4-[2-(4-Ethylanilino)-2-oxoethyl]sulfonylbutanoic acid](/img/structure/B7842429.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)
![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)



![Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B7842477.png)
![4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)

![5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol](/img/structure/B7842520.png)
![3-[(4-Methylpiperidin-1-yl)sulfonyl]phenol](/img/structure/B7842524.png)
